molecular formula C17H17NO3 B192813 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one CAS No. 4803-57-0

5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one

Cat. No. B192813
CAS RN: 4803-57-0
M. Wt: 283.32 g/mol
InChI Key: RGPDMDJBVKHZFW-UHFFFAOYSA-N
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Description

“5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is a chemical compound with the molecular formula C17H17NO3 . It is also known as Donepezil Pyridine Analog and DPMI . This compound is an impurity of Donepezil , a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is characterized by a racemic stereochemistry . The molecular weight is 283.32 and the compound has no charge .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.32 . It has a density of 1.3±0.1 g/cm³, a boiling point of 499.9±45.0 °C at 760 mmHg, and a flash point of 256.1±28.7 °C . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors .

Scientific Research Applications

Synthesis and Alzheimer's Disease Research

  • Synthesis Process: A new, economical, and efficient process for large-scale synthesis of donepezil, an anti-Alzheimer's drug, involves palladium-catalyzed hydrogenation of a compound closely related to 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one (Elati et al., 2006).
  • Inhibitory Activity for Alzheimer’s: Compounds derived from 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one exhibit significant acetylcholinesterase and butyrylcholinesterase inhibitory activity, important for treating Alzheimer's disease (Farrokhi et al., 2019).

Anticonvulsant Research

  • Anticonvulsant Agents: A series of derivatives of 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one showed promising anticonvulsant activity in animal models, with a noteworthy increase in GABA level in the rat brain (Siddiqui et al., 2012).

Luminescent Properties

  • Luminescent Complexes: Studies on transition metal complexes with derivatives of 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one reveal luminescent properties, making them interesting for material science applications (Destefano & Geiger, 2017).

Antimicrobial Activity

  • Potential Antimicrobial Agents: Novel derivatives of 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one coupled with substituted pyridine exhibited promising antibacterial activity in synthesized compounds (Patel et al., 2018).

Antioxidant and Antihyperglycemic Research

  • Antioxidant and Antihyperglycemic Agents: Certain coumarin derivatives containing pyrazole and indenone rings, with components similar to 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one, showed significant antioxidant and antihyperglycemic activity (Kenchappa et al., 2017).

properties

IUPAC Name

5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDMDJBVKHZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one

CAS RN

4803-57-0
Record name 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of 5,6-dimethoxy-2-(4-pyridyl)methylene-1-indanone (34 gm), methanol (325 ml), methylenedichloride (200 ml) and 5% palladium-charcoal (2 gm) is taken in a hydrogenation flask and subjected to hydrogenation under a hydrogen pressure of 2 bars for 3 hours. The catalyst is removed by filtration and the solvents are evaporated completely under vacuum to obtain a residue. Ethyl acetate (150 ml) is added to the residue and stirred for 20 minutes at 25° C. to 30° C. The contents are then cooled to 0° C., stirred for 30 minutes and filtered to give 34 gm of 5,6-dimethoxy-2-(4-pyridyl)methyl-1-indanone.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-ylidene)methyl]pyridine (50 g) in methanol and dichloromethane (1:1) was hydrogenated in presence of palladium on carbon (5 g) and a catalytic quantity of perchloric acid at 0.5 kg pressure and room temperature. The solvents were evaporated under vacuum and the residue was taken in ethyl acetate (500 ml), washed with water (50 ml), brine (50 ml), dried over anhydrous sodium sulphate and evaporated in vacuum to yield the product. Yield: 49 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

1.80 g of 2,3-dihydro-5,6-dimethoxy-2-((pyridin-4-yl)methylene)inden-1-one and 40 milligrams of PtO2 were added to 15 mL glacial acetic acid. The reaction mixture was stirred at 80° C., with H2 being supplied at 1 atmosphere for 6 hours. Solids were filtered off. The filtrate was concentrated. 30 mL of Na2CO3 aqueous solution were added thereto. The resulted mixture was extracted with of chloroform (5×20 mL). The extracts were combined, washed with brine, and dried over anhydrous MgSO4. The drying agent was then filtered off. Solvent was removed in vacuo to give crude product. Purification of crude product by silica gel column chromatography (CHCl3/CH3OH 95/5) afforded 0.63 g of white crystalline compound. The yield was 35%. 1H NMR (CDCl3): 8.53 (brs, 2H), 7.15-7.25 (m, 3H), 6.82 (s, 1H), 3.95 (s, 3H), 3.92 (s, 3H), 3.35 (dd, 1H, J=4.4, 14.0 Hz), 3.12 (dd, 1H, J=7.6, 16.8 Hz), 2.95-3.05 (m, 1H), 2.65-2.75 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 2
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 3
Reactant of Route 3
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 4
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 5
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 6
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one

Citations

For This Compound
2
Citations
RON IGNITION - 2011 - pdfs.semanticscholar.org
System suitability solution: 0.4 mg/mL of USP Donepezil rU= peak response of any individual impurity from Hydrochloride RS and 0.016 mg/mL of USP Donepezil Re- the Sample …
Number of citations: 0 pdfs.semanticscholar.org
B Singh, V Goyal, D Sarma, R Kumar, T Bhatt… - ACS …, 2023 - ACS Publications
It is highly desired but scientifically as well as technologically challenging to develop non-noble metal-based hydrogenation catalysts that can substitute noble metal-based ones. Herein…
Number of citations: 1 pubs.acs.org

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